

# Preparing ZM 306416 Stock Solutions: An Application Note and Protocol

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## Compound of Interest

Compound Name: ZM 306416

Cat. No.: B1683844

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## Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of **ZM 306416**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.<sup>[1][2][3]</sup> Accurate preparation of this compound is critical for reproducible experimental results in angiogenesis, cancer biology, and cell signaling research. This guide includes key chemical and physical properties, solubility data, step-by-step protocols for dissolution, and recommendations for long-term storage. Additionally, it outlines the signaling pathway affected by **ZM 306416** and provides a visual workflow for stock solution preparation.

## Introduction to ZM 306416

**ZM 306416** is a selective inhibitor of VEGFR tyrosine kinases, specifically targeting KDR (VEGFR2) and Flt (VEGFR1), with IC<sub>50</sub> values of 100 nM and 2 μM, respectively.<sup>[4][5][6]</sup> It has also been identified as a potent inhibitor of EGFR, with an IC<sub>50</sub> value of less than 10 nM.<sup>[1][2]</sup> This dual inhibitory action makes **ZM 306416** a valuable tool for investigating the roles of VEGF and EGF signaling in physiological and pathological processes, including tumor angiogenesis and cell proliferation.<sup>[4][7]</sup>

## Chemical and Physical Properties

A summary of the key properties of **ZM 306416** is presented in the table below.

Property	Value	Reference
Chemical Name	N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine	[4]
Synonyms	ZM-306416, CB 676475	[1][5]
CAS Number	690206-97-4	[4][5][8]
Molecular Formula	C <sub>16</sub> H <sub>13</sub> ClFN <sub>3</sub> O <sub>2</sub>	[4][5][8]
Molecular Weight	333.74 g/mol	[1][4][5]
Appearance	Off-white to solid	[8]
Purity	>98%	[4]

## Solubility

The solubility of **ZM 306416** can vary between batches and suppliers. It is highly soluble in Dimethyl sulfoxide (DMSO) and has limited solubility in ethanol. The compound is practically insoluble in water.[1][5][7] It is crucial to use fresh, anhydrous DMSO for optimal dissolution, as moisture can reduce solubility.[1]

Solvent	Solubility	Reference
DMSO	≥33.4 mg/mL to 67 mg/mL (approx. 100 mM to 200 mM)	[1][7]
Ethanol	≥2.85 mg/mL (with gentle warming) to 20 mg/mL	[3][7]
Water	Insoluble	[1][5]

## Experimental Protocols

### Materials and Equipment

- **ZM 306416** powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile, amber glass vials or polypropylene tubes
- Vortex mixer
- Sonicator (optional)
- Calibrated pipettes and sterile tips
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

## Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments.

- Calculate the required mass:
  - To prepare 1 mL of a 10 mM stock solution, the required mass of **ZM 306416** is calculated as follows:
    - $\text{Mass (mg)} = \text{Concentration (mM)} \times \text{Volume (mL)} \times \text{Molecular Weight (g/mol)}$
    - $\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 333.74 \text{ g/mol} / 1000 = 3.3374 \text{ mg}$
- Weigh the compound:
  - Carefully weigh out approximately 3.34 mg of **ZM 306416** powder and place it in a sterile vial.
- Dissolution:
  - Add 1 mL of anhydrous DMSO to the vial containing the **ZM 306416** powder.
  - Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

- If dissolution is slow, gentle warming or brief sonication can be used to aid the process.<sup>[2]</sup> Visually inspect the solution to ensure no particulates are present.
- Aliquoting and Storage:
  - To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile tubes.<sup>[1][2][5]</sup>
  - Clearly label all aliquots with the compound name, concentration, date, and solvent.

## Storage and Stability

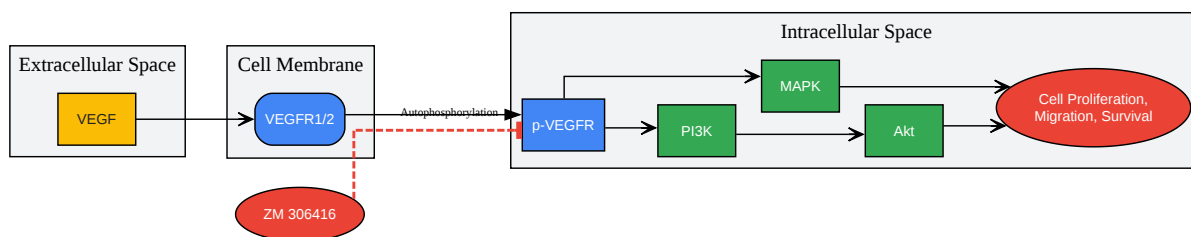
Proper storage is essential to maintain the activity of the **ZM 306416** stock solution.

Form	Storage Temperature	Stability	Reference
Powder	-20°C	3 years	<sup>[1]</sup>
Stock Solution in DMSO	-20°C	1 month to 1 year	<sup>[1][2]</sup>
Stock Solution in DMSO	-80°C	1 to 2 years	<sup>[1][2]</sup>

## Signaling Pathway and Experimental Workflow

### VEGF Signaling Pathway Inhibition by ZM 306416

**ZM 306416** primarily targets the VEGF signaling pathway, which is crucial for angiogenesis.<sup>[4]</sup> Binding of VEGF to its receptors (VEGFR1/Flt-1 and VEGFR2/KDR/Flk-1) on endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues.<sup>[4]</sup> This activation initiates downstream signaling cascades, including the MAPK and PI3K/Akt pathways, leading to cell proliferation, migration, and survival.<sup>[4]</sup> **ZM 306416** inhibits the tyrosine kinase activity of these receptors, thereby blocking these downstream effects.<sup>[4][6]</sup>

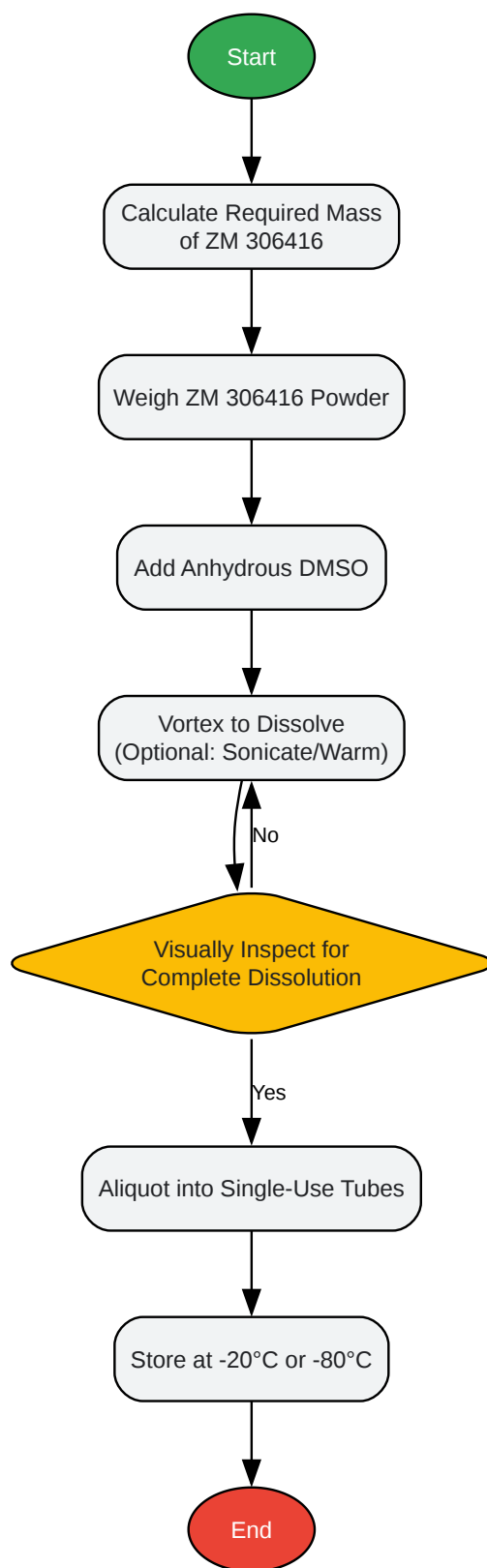


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Caption: Inhibition of the VEGF signaling pathway by **ZM 306416**.

## Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow of preparing the **ZM 306416** stock solution.



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Caption: Workflow for preparing **ZM 306416** stock solution.

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